molecular formula C10H8BrN3O2 B14902596 4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B14902596
M. Wt: 282.09 g/mol
InChI Key: DQXKMBYAHDRKSR-UHFFFAOYSA-N
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Description

4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a benzamide group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling reactions: The benzamide group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LAH would produce a reduced form of the compound.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

4-bromo-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C10H8BrN3O2/c1-6-12-10(16-14-6)13-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13,14,15)

InChI Key

DQXKMBYAHDRKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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